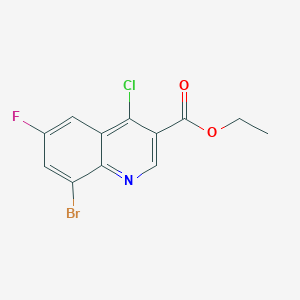

Ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate

Description

Ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate is a halogen-substituted quinoline derivative characterized by bromine (Br) at position 8, chlorine (Cl) at position 4, and fluorine (F) at position 6 of the quinoline core. For example, halogenated quinolines are pivotal in developing antimicrobial and central nervous system-targeting agents due to their ability to modulate receptor interactions and improve metabolic stability .

Properties

IUPAC Name |

ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)8-5-16-11-7(10(8)14)3-6(15)4-9(11)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUORPGYFXUKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate is a member of the quinoline family, a class of compounds widely recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on existing research.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C13H9BrClFNO2

- Molecular Weight : 332.57 g/mol

The compound features a quinoline core structure with halogen substituents (bromine, chlorine, and fluorine) and an ethyl carboxylate group, which contribute to its unique biological activity.

The biological activity of quinoline derivatives often involves their interaction with molecular targets such as enzymes and receptors. This compound may exhibit its effects through mechanisms including:

- Inhibition of DNA Gyrase : Quinoline derivatives are known to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication. This inhibition leads to the formation of a topoisomerase-DNA complex that prevents bacterial replication and transcription, ultimately causing cell death .

- Antimicrobial Activity : The presence of halogens in the compound enhances its affinity for microbial enzymes, increasing its efficacy against various pathogens .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of quinoline derivatives similar to this compound. For instance:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 | Staphylococcus aureus |

| 38a | 1.4 | Staphylococcus epidermidis |

| 38l | 200 | E. coli |

These studies indicate that derivatives exhibit significant antibacterial activity, with some compounds showing lower MIC values than established antibiotics like tetracycline .

Anticancer Activity

Research has also highlighted the anticancer potential of quinoline derivatives. For example, studies have shown that certain quinolines can induce apoptosis in cancer cells by:

- Inhibiting Topoisomerases : Similar to their antibacterial action, quinolines can inhibit topoisomerases involved in cancer cell proliferation.

- Inducing Cell Cycle Arrest : Some derivatives have been found to cause cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Case Studies

- Antimicrobial Efficacy : A study investigating various pyrazole derivatives reported that compounds structurally related to this compound demonstrated excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most active derivative exhibited an MIC as low as 0.22 µg/mL against Staphylococcus aureus, significantly outperforming traditional antibiotics .

- Anticancer Properties : In another study focused on the anticancer effects of quinoline derivatives, it was shown that specific compounds could inhibit the growth of various human cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics . These findings suggest that this compound may possess similar capabilities.

Scientific Research Applications

Medicinal Chemistry

Ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity against various diseases, particularly infectious diseases and cancer.

Key Features:

- Molecular Formula: C₁₃H₉BrClFNO₂

- Molecular Weight: Approximately 328.59 g/mol

- Appearance: Off-white solid with moderate solubility in organic solvents

Biological Studies

This compound has been employed in numerous biological studies aimed at investigating the activity of quinoline derivatives. It exhibits significant antimicrobial and anticancer properties, making it a candidate for further exploration in drug development.

Antimicrobial Activity:

In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 mg/mL |

| S. aureus | 75 mg/mL |

| S. agalactiae | 100 mg/mL |

These results suggest that this compound could be developed into new antibacterial agents, particularly effective against resistant strains.

Anticancer Activity:

The compound's mechanism of action involves interaction with molecular targets such as DNA topoisomerases, which are critical for DNA replication and repair. Compounds similar to this compound have shown potential as inhibitors of these enzymes, indicating possible anticancer effects.

Chemical Research

This compound is utilized as a precursor for synthesizing various quinoline-based compounds, facilitating the exploration of new chemical reactions and mechanisms. Its unique substitution pattern influences its reactivity and biological activity relative to other quinoline derivatives.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Lipophilicity: Bromine at position 8 and fluorine at position 6 in the target compound likely enhance lipophilicity compared to analogs with fewer halogens (e.g., Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate) .

- Solubility : Fluorine’s electron-withdrawing effects may improve solubility in polar solvents, but bromine’s bulk could counteract this.

- Stability: Chlorine at position 4 stabilizes the quinoline core against oxidative degradation, a feature shared with other 4-chloro derivatives .

Notes

- Positional isomerism (e.g., 5-F vs. 6-F) significantly impacts molecular properties and must be validated experimentally.

- Commercial availability of related compounds (e.g., 1260650-59-6 ) highlights market interest in halogenated quinolines.

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate typically involves:

- Construction of the quinoline core with appropriate functional groups.

- Introduction of halogen substituents (bromo, chloro, fluoro) at specific positions on the quinoline ring.

- Esterification to form the ethyl carboxylate moiety at position 3.

Key Preparation Steps and Conditions

Halogenation and Cyclization

- Starting from substituted anilines or quinoline precursors, halogenation is achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

- For example, treatment of quinoline derivatives with POCl3 at reflux or elevated temperatures (0–110 °C) for 1–3 hours promotes chlorination at position 4 and facilitates ring cyclization, yielding ethyl 6-bromo-4-chloroquinoline-3-carboxylate analogues with yields up to 93.8%.

- Thionyl chloride reflux for extended periods (e.g., 17 hours) is also reported to convert quinolone derivatives into chloro-substituted quinolines, which can be further functionalized.

Esterification

- The ethyl carboxylate group at position 3 is typically introduced via esterification of the corresponding acid or by using ethyl malonate derivatives in the initial steps.

- Cyclization of enamine intermediates formed from anilines and diethyl ethoxymethylenemalonate under reflux in ethanol followed by ring closure in diphenyl ether is a common approach to build the quinoline-3-carboxylate scaffold.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination & Cyclization | POCl3, reflux 1 h or 0–110 °C for 3 h | 88.5–93.8 | Use of trichlorophosphate (POCl3); workup includes washing with water, NaHCO3, brine |

| Bromination via Borylation | B2pin2 (1.1–2.2 equiv), [Ir(OMe)(COD)]2 (1.5 mol%) | 88–95 | Followed by CuBr2 in H2O/MeOH at 80 °C for 3 h; regioselective bromination at C-8 |

| Esterification & Cyclization | Aniline + diethyl ethoxymethylenemalonate, reflux | -- | Enamine formation followed by cyclization in diphenyl ether |

| Alternative Halogenation | Thionyl chloride, reflux 17 h | -- | Used for chloro-derivatives; long reaction time |

Representative Experimental Procedure (Adapted)

Cyclization and Chlorination:

A substituted aniline (100 mmol) is reacted with diethyl ethoxymethylenemalonate (100 mmol) in ethanol under reflux for 2–10 hours to form an enamine intermediate. This intermediate is then cyclized in refluxing diphenyl ether for 30 minutes to 6 hours to afford quinolone derivatives.Halogenation:

The quinolone derivative (13 mmol) is refluxed in thionyl chloride (20 mL) for 17 hours to yield the chloro-substituted quinoline.Borylation and Bromination:

The 6-fluoroquinoline substrate is treated with B2pin2 and iridium catalyst under nitrogen at 80 °C for 12–18 hours. The crude borylated product is then subjected to copper bromide in aqueous solution at 80 °C for 3 hours to introduce the bromine at the 8-position.Workup and Purification:

After each step, the reaction mixture is cooled, diluted with organic solvents (e.g., dichloromethane or ethyl acetate), washed sequentially with water, sodium bicarbonate solution, and brine, dried over sodium sulfate or magnesium sulfate, filtered, and concentrated. Final purification is achieved by column chromatography.

Analytical Data Supporting Preparation

NMR Spectroscopy:

Typical ^1H NMR signals for this compound include aromatic protons at δ ~9.2, 8.4, 8.1 ppm, and ethyl ester signals at δ ~4.5 (quartet) and 1.47 ppm (triplet).Mass Spectrometry:

High-resolution mass spectrometry confirms molecular ion peaks consistent with the expected molecular formula C12H8BrClFNO2 (m/z 331.9481 for [M+H]^+).Melting Point and IR:

Melting points around 119–120 °C and IR bands corresponding to ester carbonyl (~1727 cm^-1) and aromatic C–F and C–Cl stretches support the compound’s identity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| POCl3-mediated chlorination | POCl3 | Reflux 1–3 h, 0–110 °C | 88.5–93.8 | Efficient chlorination and cyclization |

| Thionyl chloride halogenation | SOCl2 | Reflux 17 h | -- | Longer reaction time, alternative route |

| Ir-catalyzed borylation | B2pin2, [Ir(OMe)(COD)]2, CuBr2 | 80 °C, 12–18 h + 3 h | 88–95 | Regioselective bromination at C-8 |

| Enamine cyclization | Aniline + diethyl ethoxymethylenemalonate | Reflux ethanol, diphenyl ether | -- | Builds quinoline core with ester function |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate to minimize by-product formation?

- Methodological Answer : Optimize reaction parameters such as temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., triethylamine for deprotonation). Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time. For example, reducing the ethylation reaction time can suppress the formation of regioisomers like Ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate, as prolonged heating promotes side reactions . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the target compound.

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., fluorine-induced splitting in the aromatic region) and integration ratios.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, with expected [M+H]+ or [M+Na]+ adducts.

- Elemental Analysis : Validate empirical formula (e.g., C12H8BrClFNO2) with ≤0.3% deviation in C/H/N content .

- IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, hydroxyl O-H stretch if present).

Q. What analytical methods are suitable for purity assessment of this compound?

- Methodological Answer : Employ HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to achieve >95% purity. Validate with UV detection at 254 nm. For trace impurities, use LC-MS to identify by-products (e.g., dehalogenated derivatives). Differential Scanning Calorimetry (DSC) can assess crystallinity and melting point consistency .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination or ethylation steps be addressed?

- Methodological Answer : Regioselectivity in bromination is influenced by electronic effects. Use DFT calculations to predict electrophilic aromatic substitution sites. For ethylation, steric hindrance can be mitigated by introducing protecting groups (e.g., acetyl on the hydroxyl group) to direct the reaction to the desired position. Reaction monitoring via in-situ NMR or IR can help adjust conditions dynamically .

Q. What strategies enhance the antimicrobial activity of derivatives based on this scaffold?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by modifying substituents:

- C-6 Fluoro Group : Retain for DNA gyrase inhibition.

- C-8 Bromo Group : Introduce bulkier halogens (e.g., iodine) to enhance lipophilicity and membrane penetration.

- Ester Hydrolysis : Synthesize the free carboxylic acid derivative (e.g., via NaOH hydrolysis) to improve water solubility and bioavailability .

- Screen derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays. Compare with fluoroquinolone controls like ciprofloxacin .

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodological Answer : After X-ray diffraction data collection, use SHELXL for refinement:

Input initial coordinates and generate .ins files with SHELXPRO.

Refine anisotropic displacement parameters for non-H atoms.

Validate hydrogen bonding networks (e.g., O-H⋯O interactions) with SHELXH.

Cross-check R-factor convergence (target: R1 < 5%). Example: A triclinic crystal system (space group P1) with lattice parameters a = 8.23 Å, b = 9.15 Å, c = 10.74 Å was resolved using this workflow .

Q. What mechanistic insights explain by-product formation during synthesis?

- Methodological Answer : By-products like Ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate arise from competing nucleophilic attacks or radical intermediates. Use kinetic isotope effects (KIE) or trapping experiments (e.g., TEMPO for radicals) to identify pathways. Computational modeling (Gaussian, DFT-B3LYP) can map transition states and energy barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.